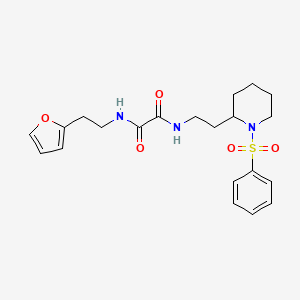

![molecular formula C19H20N2O5S B2879970 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide CAS No. 954634-52-7](/img/structure/B2879970.png)

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

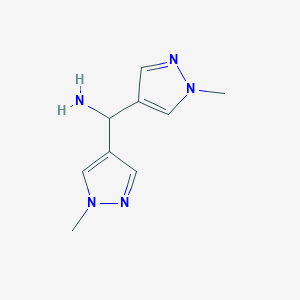

“N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide” is a chemical compound that has been studied in various contexts. It has been mentioned in the context of crystal structure analysis . It is also related to a series of compounds that have been designed based on literature reports of the activity of indoles against various cancer cell lines .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. For example, the synthesis of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties involves a Pd-catalyzed C-N cross-coupling .Physical And Chemical Properties Analysis

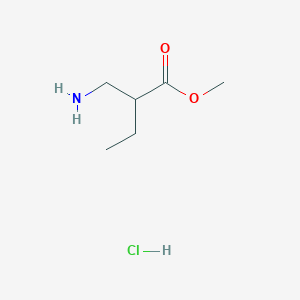

The physical and chemical properties of similar compounds have been predicted using various software tools. All the derivatives obey Lipinski’s rule of five and have good bioactive scores .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

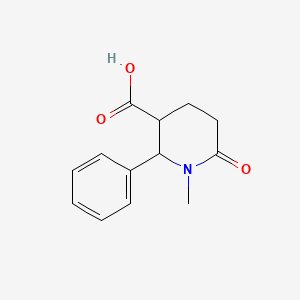

A study by Cheng De-ju (2015) explored the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists. This research highlights the potential of small molecular antagonists, derived from methylbenzenesulfonamide, in targeting preparations for the prevention of human HIV-1 infection (Cheng De-ju, 2015).

Thermodynamic and Spectroscopic Properties

Pirilä-Honkanen (1996) conducted a study on the thermodynamic and spectroscopic properties of 2-pyrrolidinones and N-methylbenzenesulfonamide solvent systems. The research focused on their intermolecular interactions and preferential solvation, providing insights into the solvent behavior of similar compounds (Pirilä-Honkanen, 1996).

Single-Crystal X-ray and Solid-State NMR Characterisation

A 2021 study by Tomasz Pawlak et al. reported on the structural investigation of AND-1184 and its hydrochloride form, which are related to the compound of interest. This research provided detailed insights into the molecular structure and dynamics, suggesting potential applications in the treatment of dementia (Pawlak, Szczesio, & Potrzebowski, 2021).

Synthesis and Antitumor Activity

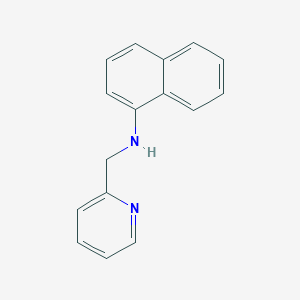

The antiproliferative and apoptotic activities of new N‐[6‐indazolyl]arylsulfonamides and N‐[alkoxy‐6‐indazolyl]arylsulfonamides, which are related to the structure of the compound , were explored by N. Abbassi et al. (2014). This research aimed to develop compounds with significant activity against human tumor cell lines, offering a foundation for future antitumor agents (Abbassi et al., 2014).

Mecanismo De Acción

Target of Action

The compound, also known as N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-4-methylbenzene-1-sulfonamide, has been found to exhibit significant activity against various cancer cell lines . The primary targets of this compound are likely to be the microtubules and their component protein, tubulin . Tubulin is a key protein in the formation of the mitotic spindle, which is crucial for cell division. Therefore, it is a leading target for anticancer agents .

Mode of Action

This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .

Biochemical Pathways

The compound’s interaction with tubulin disrupts the normal function of microtubules, leading to cell cycle arrest at the S phase . This disruption affects the mitotic spindle, preventing the cell from dividing properly and leading to apoptosis .

Result of Action

The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells and potentially to the shrinkage of tumors .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S/c1-13-2-5-16(6-3-13)27(23,24)20-10-14-8-19(22)21(11-14)15-4-7-17-18(9-15)26-12-25-17/h2-7,9,14,20H,8,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHVYMJFQJMHGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenethyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2879887.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2879890.png)

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B2879897.png)

![1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2879899.png)

![6-chloro-N-cyclopentyl-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2879909.png)